molecular formula C9H12N2 B3026582 (1-(Pyridin-3-YL)cyclopropyl)methanamine CAS No. 1020087-88-0

(1-(Pyridin-3-YL)cyclopropyl)methanamine

Cat. No. B3026582
CAS RN: 1020087-88-0
M. Wt: 148.20
InChI Key: ZIBFGGQBAFAKDT-UHFFFAOYSA-N
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Description

“(1-(Pyridin-3-YL)cyclopropyl)methanamine” is a chemical compound with the molecular formula C9H12N2. It has a molecular weight of 148.21 . The compound is also known by its IUPAC name, cyclopropyl (3-pyridinyl)methylamine .


Molecular Structure Analysis

The InChI code for “(1-(Pyridin-3-YL)cyclopropyl)methanamine” is 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1-(Pyridin-3-YL)cyclopropyl)methanamine” is a liquid at room temperature . Additional physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, including derivatives of 1-(Pyridin-3-yl)cyclopropyl)methanamine, have been synthesized and shown to exhibit anticonvulsant activity. These compounds, such as N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine and others, demonstrated significant seizure protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).

  • Catalysis in Organic Chemistry : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and used to form NCN′ pincer palladacycles. These compounds showed good catalytic activity and selectivity, indicating their potential in various organic synthesis processes (Roffe et al., 2016).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving (pyridin-2-yl)methyl)methanamine derivatives have been synthesized and studied for their photocytotoxic properties in red light. These compounds have shown promising results in cellular imaging and photocytotoxicity, making them potential candidates for targeted cancer therapies (Basu et al., 2014).

  • Anticancer Activity : Palladium (Pd)II and platinum (Pt)II complexes with Schiff base ligands, including (pyridin-2-yl)methanamine derivatives, have shown significant anticancer activity against various human cancerous cell lines. These findings highlight the potential of these compounds in the development of new anticancer drugs (Mbugua et al., 2020).

  • Fluorescent Chemosensors : Compounds like 1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine have been synthesized as zinc ion sensors. These fluorescent chemosensors showed high selectivity for Zn2+ ions, indicating their potential application in detecting zinc ions in various environments (Kim et al., 2013).

Safety and Hazards

“(1-(Pyridin-3-YL)cyclopropyl)methanamine” is classified as harmful and has the signal word 'Danger’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(1-pyridin-3-ylcyclopropyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBFGGQBAFAKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283431
Record name 1-(3-Pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020087-88-0
Record name 1-(3-Pyridinyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020087-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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